6-(Pyrimidin-5-YL)pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N5 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-pyrimidin-5-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H7N5/c9-8-2-1-7(12-13-8)6-3-10-5-11-4-6/h1-5H,(H2,9,13) |
InChI Key |
GSOJJZDPHNCYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C2=CN=CN=C2)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 6 Pyrimidin 5 Yl Pyridazin 3 Amine Derivatives
Systematic Modifications of the Pyridazine (B1198779) Core and Their Biological Impact
The pyridazine ring, particularly its substitution at the 6-position, is a critical determinant of the biological activity of 6-(pyrimidin-5-yl)pyridazin-3-amine derivatives. The 3-amino group is generally considered a key pharmacophoric feature, often forming crucial hydrogen bond interactions with the hinge region of protein kinases. Consequently, SAR studies have largely focused on modifying the C6 position to modulate potency, selectivity, and physicochemical properties.
Initial synthetic routes often utilize 3,6-dichloropyridazine (B152260) as a starting material, where one chlorine atom is displaced by an amine to install the essential 3-amino group, and the second at the C6 position serves as a versatile handle for introducing a wide array of substituents via nucleophilic substitution or cross-coupling reactions. nih.govacs.org
Research into 3,6-disubstituted pyridazine derivatives has shown that the nature of the substituent at the C6 position profoundly impacts anticancer activity. For instance, in a series of compounds designed as c-Jun N-terminal kinase (JNK1) inhibitors, replacing the 6-chloro group with various substituted phenyl groups was a key strategy. nih.gov The introduction of a phenyl ring at C6, followed by further derivatization, led to compounds with significant growth inhibition against a panel of 60 human cancer cell lines. nih.govacs.org One of the most active compounds from a study, which featured a complex side chain attached via a hydrazinyl linker at C3 and a substituted phenyl group at C6, exhibited potent in vivo anticancer activity in an Ehrlich ascites carcinoma model. nih.gov
The biological impact of these modifications extends beyond cancer. Various pyridazine derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antihypertensive effects, often dictated by the C6 substitution pattern. researchgate.netnih.gov
Table 1: Impact of Pyridazine C6-Substituent on Biological Activity
| C6-Substituent | Derivative Class | Primary Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| -Cl | 3-Chloro-6-aryl pyridazines | Anticancer (Synthetic Intermediate) | Serves as a key precursor for introducing diverse functionalities. | nih.govacs.org |
| -Aryl (e.g., Phenyl, substituted Phenyl) | 3-Amino-6-aryl pyridazines | Anticancer (JNK1 Inhibition) | Exhibited potent growth inhibition (up to 91.82% on CNS SNB-75 cells) in the NCI-60 screen. | nih.gov |
| -Heterocycle | Various | Antibacterial, Antifungal | Some derivatives showed remarkable activity against Gram-positive bacteria like Sarcinia lutea. | nih.gov |
| -Methyl | 3-Amino-6-methylpyridazine | Antimicrobial, Kinase Inhibition | The methyl group provides steric bulk that can modulate target binding and is a feature in some JAK inhibitors. |
Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring System
In the context of kinase inhibition, the pyrimidine moiety frequently resides in the ATP-binding pocket, and its substituents can interact with solvent-exposed regions or other parts of the enzyme. Studies on related pyridopyrimidines as adenosine (B11128) kinase (AK) inhibitors found that a variety of medium to large non-polar substituents at the 5-position resulted in potent enzyme inhibition. nih.gov This suggests that a hydrophobic pocket is available in the target enzyme that can be exploited by appropriate substitution on the pyrimidine ring.
Furthermore, the electronic nature of the substituents can play a significant role. In studies of pyrimidine derivatives as anticancer agents, the presence of specific groups can enhance cytotoxic activity. nih.gov For example, a pyrimido[1,2-b]pyridazin-2-one derivative bearing a chlorine substituent showed the highest cytotoxic activity against HCT-116 and MCF-7 cancer cells and was found to induce apoptosis. nih.gov While this is a different fused ring system, it underscores the importance of halogen substitution on pyrimidine-containing scaffolds.
Table 2: Influence of Pyrimidine Ring Substituents on Biological Activity
| Position | Substituent Type | Observed Effect on Activity | Example Target Class | Reference |
|---|---|---|---|---|
| C5 | Medium to large non-polar groups | Potent inhibition of enzyme activity. | Adenosine Kinase | nih.gov |
| General | Halogens (e.g., -Cl) | Enhanced cytotoxic activity against cancer cell lines. | Anticancer | nih.gov |
| General | Amino groups | Can improve aqueous solubility and provide additional hydrogen bonding sites. | General | nih.gov |
| C2, C4, C6 | Various aryl and alkyl groups | Wide range of biological activities including antibacterial and anti-HIV effects. | Antimicrobial, Antiviral | researchgate.net |
Analysis of the Linker Region's Influence on Activity Profiles
The term "this compound" implies a direct carbon-carbon bond connecting the C5 of the pyrimidine ring and the C6 of the pyridazine ring. This direct bi-aryl linkage creates a relatively rigid scaffold where the rotational freedom between the two heterocyclic rings is constrained. This rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target protein and locks the molecule into a specific, active conformation. Many potent, selective kinase inhibitors feature such direct aryl-aryl or aryl-heteroaryl bonds.
While specific studies on introducing linkers into the this compound backbone are not extensively documented, general principles of medicinal chemistry and SAR from related series provide valuable insights. The introduction of a flexible or rigid linker, such as an ether (-O-), methylene (B1212753) (-CH2-), or amine (-NH-), between the two rings would fundamentally alter the molecule's conformational profile.
Flexible Linkers: Introducing a single-atom linker like -O- or -NH- would increase the number of rotational bonds, allowing the pyrimidine and pyridazine rings to adopt a wider range of spatial orientations. This could enable the molecule to adapt to different binding pocket topographies but might also decrease potency due to the associated entropic cost of binding.
Rigid Linkers: Incorporating more rigid linkers, such as an alkyne or a small ring, could maintain a fixed, non-coplanar orientation between the two rings, potentially accessing different binding modes or improving selectivity.
In a different class of molecules, pyrimidine and pyridine (B92270) diamine derivatives designed as cholinesterase inhibitors, the length of the aliphatic linker separating the two aromatic moieties was found to be critical for activity and selectivity, demonstrating the profound influence of the linker region. nih.gov Although a different scaffold and target, this highlights the principle that the nature and length of any separating group are key variables in SAR. For the 6-(pyrimidin-in-5-yl)pyridazin-3-amine class, the direct linkage remains the most explored and validated approach, particularly for kinase inhibition.
Identification of Key Pharmacophoric Features for Target Interactions
Based on the collective SAR data, a pharmacophore model for this compound derivatives, particularly as protein kinase inhibitors, can be proposed. A pharmacophore defines the essential spatial arrangement of structural features responsible for a molecule's biological activity. For this scaffold, the key features are derived from its ability to fit within the highly conserved ATP-binding site of kinases.
The generally accepted pharmacophore for type I kinase inhibitors includes features that mimic the interactions of ATP, which can be mapped onto the this compound core. researchgate.net
Hinge-Binding Region: This is arguably the most critical feature. The 3-amino group on the pyridazine ring, along with one of the adjacent ring nitrogens, acts as a hydrogen bond donor and acceptor, respectively. This pattern allows the molecule to form one to three hydrogen bonds with the backbone atoms of the kinase hinge region, a characteristic interaction for many ATP-competitive inhibitors.
Hydrophobic Regions (Adenine Region): The fused aromatic system of the pyridazine and pyrimidine rings serves as a hydrophobic scaffold that occupies the adenine-binding region of the ATP pocket. The planarity of this core structure facilitates favorable π-π stacking interactions with aromatic residues in the binding site.
Solvent-Exposed Region/Selectivity Pockets: Substituents on both the pyridazine and pyrimidine rings extend into more variable regions of the ATP-binding site.
The C6 position of the pyridazine often points towards the solvent-exposed region or a larger hydrophobic pocket, allowing for the introduction of larger substituents to enhance potency and selectivity without disrupting the core hinge interaction. nih.govnih.gov
Substituents on the pyrimidine ring can explore other pockets to achieve selectivity among different kinases.
A representative pharmacophore model would thus include:
A hydrogen bond donor (the 3-amino group).
A hydrogen bond acceptor (a pyridazine nitrogen).
Two aromatic/hydrophobic centers (the pyridazine and pyrimidine rings).
Vectors indicating possible substituent placement to access hydrophobic and solvent-exposed regions.
This model is consistent with pharmacophores developed for other phenylaminopyrimidine-based and pyrazolo[1,5-a]pyrimidine (B1248293) kinase inhibitors, which also highlight the importance of a hinge-binding heterocycle and tunable peripheral substitutions. rsc.orgnih.gov
Correlation of Structural Diversity with Biological Activity Spectrum
The structural versatility of the this compound scaffold has led to the discovery of derivatives with a wide spectrum of biological activities. The specific activity is often determined by the precise decoration of the core structure, which tailors the molecule for optimal interaction with different biological targets.
Anticancer Activity: This is the most prominently reported activity for this class of compounds. By acting as kinase inhibitors, these derivatives can interfere with signaling pathways that are dysregulated in cancer. Targets include JNK1, EGFR, and FGFR, among others. nih.govnih.govnih.gov The introduction of aryl groups at the C6-position of the pyridazine is a common strategy in the design of potent anticancer agents. nih.govacs.org
Anti-inflammatory and Analgesic Activity: Kinases also play a role in inflammation and pain signaling. Derivatives of the related pyridopyrimidine scaffold have been identified as potent inhibitors of adenosine kinase (AK), leading to analgesic effects in animal models of pain. nih.gov Pyrimido[1,2-b]pyridazin-2-ones have also shown anti-inflammatory activity through the inhibition of COX-2 expression. nih.gov
Antimicrobial Activity: The pyridazine and pyrimidine heterocycles are present in many antimicrobial agents. Various derivatives of the pyridazine core have shown significant antibacterial and antifungal properties, with some compounds exhibiting potent activity against Gram-positive bacteria. nih.govnih.gov
Antiviral Activity: The pyrimidine nucleus is a cornerstone of many antiviral drugs (e.g., zidovudine). While less explored for the combined this compound scaffold, related pyrimidine-based compounds are known to possess antiviral properties. nih.gov
This broad activity spectrum demonstrates that while the core scaffold provides a robust platform for target binding, the structural diversity introduced through substitution is the key to directing the molecule toward a specific biological target and therapeutic application.
Table 3: Correlation of Structural Features with Biological Activity Spectrum
| Structural Motif | Primary Biological Activity | Example Target(s) / Mechanism | Reference |
|---|---|---|---|
| 6-Aryl-pyridazin-3-amine | Anticancer | Kinase Inhibition (e.g., JNK1) | nih.gov |
| 4-(Phenylamino)pyrimido[5,4-d]pyrimidine | Anticancer | EGFR Tyrosine Kinase Inhibition | nih.gov |
| 5-Substituted Pyridopyrimidine | Analgesic, Anti-inflammatory | Adenosine Kinase Inhibition | nih.gov |
| General Pyridazine Derivatives | Antimicrobial | Activity against Gram-positive bacteria | nih.gov |
| Pyrimido[1,2-b]pyridazin-2-one | Anticancer, Anti-inflammatory | Akt Inhibition, COX-2 Inhibition | nih.gov |
Computational and Theoretical Studies of 6 Pyrimidin 5 Yl Pyridazin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. nih.govnih.gov For a compound like 6-(Pyrimidin-5-YL)pyridazin-3-amine, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the molecular electrostatic potential, all of which are critical determinants of its chemical behavior and interaction with biological macromolecules.
The electronic properties of the parent heterocycles, pyridazine (B1198779) and pyrimidine (B1678525), have been studied using DFT. nih.gov These studies show that the arrangement of nitrogen atoms significantly influences the electronic and structural properties of the aromatic ring. nih.gov For instance, pyridazine exhibits a higher dipole moment compared to pyrimidine, which can have implications for its binding characteristics. nih.govyoutube.com The introduction of substituents, such as the amino group and the pyrimidinyl ring in this compound, would further modulate these properties.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. acs.org A smaller energy gap suggests higher reactivity. nih.gov
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govnih.gov These regions are indicative of potential sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding non-covalent interactions like hydrogen bonding with biological targets. nih.gov For this compound, the nitrogen atoms of the pyridazine and pyrimidine rings, as well as the amino group, would be expected to be key regions of interest in the MEP.
Table 1: Representative Quantum Chemical Properties of Parent Heterocycles
| Property | Pyridine (B92270) | Pyrimidine | Pyridazine | Pyrazine |
| Total Energy (Hartree) | -246.7 | -263.9 | -263.9 | -263.9 |
| HOMO Energy (eV) | -6.8 | -7.2 | -7.5 | -7.3 |
| LUMO Energy (eV) | -0.5 | -0.9 | -0.8 | -1.1 |
| Energy Gap (eV) | 6.3 | 6.3 | 6.7 | 6.2 |
| Dipole Moment (Debye) | 2.3 | 2.4 | 4.0 | 0.0 |
This table presents theoretical data for the parent heterocycles to illustrate the concepts of quantum chemical calculations. The values are representative and can vary based on the computational method and basis set used. Data is conceptually derived from findings in studies on pyridine, pyrimidine, pyridazine, and pyrazine. nih.gov
Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.orgunair.ac.id This method is instrumental in identifying potential biological targets for a compound and in understanding the specific molecular interactions that stabilize the ligand-protein complex. For this compound, docking studies would be crucial in exploring its potential as an inhibitor of various enzymes, such as protein kinases, which are common targets for pyrimidine and pyridazine-based inhibitors. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.gov The predicted binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are essential for ligand recognition and affinity. nih.gov
Studies on related pyrimidine and pyridazine derivatives have demonstrated their ability to bind to a wide range of targets. For instance, pyridazinone derivatives have been docked into the active site of HIV reverse transcriptase, while various pyrimidine derivatives have been studied for their potential to inhibit the main protease of SARS-CoV-2. nih.govunair.ac.id In many cases, the nitrogen atoms of the heterocyclic rings and any appended amino groups act as crucial hydrogen bond acceptors or donors, anchoring the ligand within the active site. nih.gov The aromatic rings often participate in hydrophobic and pi-stacking interactions with aromatic amino acid residues of the protein. nih.gov
For this compound, it is hypothesized that the amino group and the nitrogen atoms of the pyridazine and pyrimidine rings would be key pharmacophoric features, likely forming hydrogen bonds with the protein backbone or specific amino acid side chains. The fused aromatic system would likely engage in hydrophobic and stacking interactions within the binding pocket.
Table 2: Representative Molecular Docking Results for Analogous Compounds
| Compound Class | Target Protein | Representative Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Pyridazine Derivative | HIV Reverse Transcriptase | -8.5 to -9.5 | Lys101, Tyr181, Tyr188 |
| Pyrimidine Derivative | SARS-CoV-2 Main Protease | -7.0 to -8.0 | His41, Cys145, Glu166 |
| Pyrimidinyl-Kinase Inhibitor | ABL Kinase | -9.0 to -10.5 | Met318, Thr315, Phe382 |
This table provides illustrative examples of molecular docking results for compounds with similar scaffolds to highlight the type of data generated. The specific values and interacting residues are representative and depend on the specific compound and target. Data is conceptually derived from studies on pyridazine and pyrimidine derivatives. nih.govnih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its conformational flexibility and the stability of the interactions over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and protein adapt to each other and the role of solvent molecules in the binding process.
In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the system for a sufficient period (typically nanoseconds to microseconds), one can observe the dynamic behavior of the ligand within the binding site. Key analyses performed on MD simulation trajectories include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the simulation, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.
For this compound, an MD simulation of its complex with a putative target kinase would be invaluable. It would allow for the assessment of the stability of the predicted docking pose. A low and stable RMSD for the ligand would suggest that it remains well-accommodated within the binding pocket. The simulation would also provide detailed information on the persistence of key hydrogen bonds and other interactions identified in the docking study. Studies on pyridazine-based compounds have shown that conformational flexibility can influence inhibitory potency. nih.gov
Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more rigorous estimate of the binding affinity than the scoring functions used in molecular docking.
Table 3: Representative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Simulation Parameter | Typical Value/Observation | Interpretation |
| Ligand RMSD | < 2.0 Å (stable) | The ligand maintains a stable binding pose within the active site. |
| Protein Backbone RMSD | < 3.0 Å (stable) | The overall protein structure remains stable during the simulation. |
| Key Hydrogen Bond Occupancy | > 70% | The specific hydrogen bond is maintained for a significant portion of the simulation time, indicating its importance for binding. |
| Binding Free Energy (MM/PBSA) | -30 to -50 kcal/mol | A favorable binding free energy, suggesting a stable complex. |
This table illustrates the types of data and interpretations that can be obtained from an MD simulation of a ligand-protein complex. The values are representative and would be specific to the system being studied. This is a conceptual representation based on general findings in MD simulation studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
For a series of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a set of derivatives with variations at different positions of the molecule. The biological activity of these compounds would then be determined experimentally. A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. unair.ac.id These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding fields would be expected to increase or decrease activity. unair.ac.id For example, a QSAR study on a series of pyridine-substituted pyrimidines as Mer kinase inhibitors successfully identified key structural requirements for potent inhibition. unair.ac.id
A QSAR model for this compound analogs could reveal, for instance, that bulky substituents at a particular position are detrimental to activity, while electron-withdrawing groups at another position are beneficial. This information would be invaluable for the rational design of next-generation compounds with improved potency.
Table 4: Representative Statistical Parameters for a QSAR Model
| Statistical Parameter | Description | Good Model Value |
| r² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| q² or r²cv (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by cross-validation. | > 0.5 |
| pred_r² (Predictive r²) | A measure of the external predictive ability of the model on a test set of compounds. | > 0.6 |
| F-test value | A statistical test of the overall significance of the regression model. | High value |
| Standard Error of Estimate | A measure of the absolute error of the model's predictions. | Low value |
This table outlines the key statistical parameters used to validate a QSAR model and provides generally accepted threshold values for a robust model. This is a conceptual representation based on common practices in QSAR studies. unair.ac.idnih.gov
In Silico Pharmacokinetic and Pharmacodynamic Predictions for Research Insights
In addition to predicting biological activity, computational methods are increasingly used to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. nih.govnih.gov These in silico predictions, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are crucial for identifying potential liabilities early in the drug discovery process, thereby reducing the likelihood of late-stage failures. nih.gov
For this compound, a variety of ADMET properties can be predicted using computational models. These models are typically based on large datasets of experimentally determined properties and use machine learning or QSAR-like approaches. Key predicted properties include:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and Caco-2 cell permeability can be estimated. For instance, studies on pyrimido[1,2-b]pyridazin-2-one derivatives have shown predictions of high oral absorption. nih.gov
Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are important for understanding how a compound will distribute throughout the body. The BBB score for some pyrimidine derivatives has been predicted to be favorable for central nervous system activity. nih.gov
Metabolism: In silico models can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes, which can help in designing more metabolically stable compounds. The pyridazine ring itself is sometimes associated with low CYP inhibitory effects.
Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, can be estimated.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and carcinogenicity. nih.gov
Pharmacodynamic (PD) modeling, on the other hand, aims to describe the relationship between drug concentration at the site of action and the observed pharmacological effect over time. nih.gov While primarily based on experimental data, in silico approaches can contribute by providing insights into receptor binding kinetics (kon and koff rates), which can influence the time course of drug action. nih.gov
Table 5: Representative In Silico ADMET Predictions for a Hypothetical Drug Candidate
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects (or would not be suitable for a CNS target). |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this metabolic pathway. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |
This table provides examples of in silico ADMET predictions for a hypothetical compound to illustrate the types of insights that can be gained. The specific predictions would be generated by various computational software and models. This is a conceptual representation based on common ADMET prediction outputs. nih.govnih.gov
Biological Activity Profiles and Mechanistic Elucidation of 6 Pyrimidin 5 Yl Pyridazin 3 Amine and Its Analogues
In Vitro Antimicrobial Activities and Mechanistic Pathways
Derivatives of pyridazine (B1198779) and pyrimidine (B1678525) have demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. These activities are attributed to various mechanisms of action, including the disruption of essential cellular processes in bacteria and fungi.
Antibacterial Spectrum and Putative Targets in Microbial Organisms
Analogues of 6-(Pyrimidin-5-YL)pyridazin-3-amine, such as pyrazolo-pyridazine derivatives, have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazolo[3,4-c]pyridazine derivatives have exhibited potent action against various bacterial strains. medwinpublishers.comignited.in Fused heterocyclic systems incorporating pyrazole (B372694) and pyridazine moieties have also been reported as effective antibacterial agents. nih.gov
Some pyrimidine derivatives have been designed as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial growth, highlighting a specific molecular target for this class of compounds. mdpi.com The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency. For example, some thiazolidinone-clubbed pyrazoles have shown moderate activity against E. coli with an MIC of 16 μg/ml. nih.gov
Interactive Data Table: In Vitro Antibacterial Activity of Pyridazine and Pyrimidine Analogues
| Compound Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Pyrazolo-pyridazine derivatives | Gram-positive bacteria | Significant | medwinpublishers.comignited.in |
| Pyrazolo-pyridazine derivatives | Gram-negative bacteria | Significant | medwinpublishers.comignited.in |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Various Gram-negative strains | <1 | nih.gov |
Antifungal Spectrum and Associated Biochemical Interference
The antifungal potential of pyridazine and pyrimidine analogues has also been well-documented. Pyrazolo-pyridazine derivatives have demonstrated potent in vitro activity against various pathogenic fungi. medwinpublishers.comignited.in Similarly, numerous pyrimidine derivatives have been synthesized and shown to possess significant antifungal properties against a range of phytopathogenic fungi. nih.gov The mechanism of antifungal action can involve the inhibition of essential fungal enzymes. For example, some azole antifungal agents, which share structural similarities with certain pyrimidine derivatives, are known to inhibit cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane integrity. nih.gov
The antifungal efficacy is often assessed by the percentage of growth inhibition at a specific concentration. For instance, at a concentration of 50 μg/mL, many new pyrimidine derivatives have shown growth inhibition equal to or higher than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov
In Vitro Anticancer and Antiproliferative Activities with Molecular Mechanisms
The pyridazine and pyrimidine scaffolds are prominent in the design of novel anticancer agents due to their ability to interact with various molecular targets involved in cancer cell proliferation and survival.
Kinase Inhibition Profiles (e.g., CDK, GSK-3, PI3K) and Associated Cellular Pathways
Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives are recognized as appealing scaffolds for the development of CDK inhibitors, which are crucial regulators of the cell cycle. nih.gov These compounds act as bioisosteres of adenine, enabling them to interact with the ATP-binding site of kinases. nih.gov Certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] medwinpublishers.comnih.govsemanticscholar.orgtriazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, one of the most potent compounds from a study demonstrated a CDK2/cyclin A2 IC50 of 0.061 µM. nih.gov
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is another key kinase implicated in various diseases, including cancer. Imidazo[1,2-b]pyridazines and N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines have been identified as potent and selective GSK-3 inhibitors. nih.govacs.orgnih.gov Structure-activity relationship studies have led to the development of compounds with good cellular efficacy and the ability to reduce the phosphorylation of tau protein, a downstream target of GSK-3. nih.govacs.org
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K pathway is critical for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Thieno[2,3-d]pyrimidine (B153573) and other fused pyrimidine derivatives have been designed and evaluated as PI3K inhibitors. tandfonline.comnih.govnih.gov Some of these compounds have shown good cytotoxic activities against various cancer cell lines, particularly breast cancer lines. tandfonline.com For example, certain thieno[2,3-d]pyrimidine derivatives exhibited significant inhibition of PI3Kβ and PI3Kγ isoforms. tandfonline.com
Interactive Data Table: Kinase Inhibitory Activity of Pyridazine and Pyrimidine Analogues
| Compound Class | Kinase Target | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2/cyclin A2 | 0.061 µM | nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | GSK-3β | Potent inhibition | nih.govacs.org |
| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines | GSK-3 | Potent and selective | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | PI3Kβ | 72% inhibition | tandfonline.com |
Other Identified Antitumor Targets and Mechanisms of Action
Beyond kinase inhibition, pyridazine and pyrimidine analogues exhibit anticancer activity through various other mechanisms. For instance, some pyridazinone-based diarylurea derivatives have been developed as dual antimicrobial and anticancer agents that mimic the action of drugs like sorafenib, which targets multiple kinases, including VEGFR-2. nih.gov Molecular docking studies have provided insights into the binding of these compounds to the VEGFR-2 enzyme. nih.gov
Additionally, some pyridine-urea derivatives have demonstrated significant anti-proliferative activity against a broad range of cancer cell lines and have been shown to inhibit VEGFR-2 at micromolar concentrations. mdpi.com The cytotoxic effects of these compounds are often evaluated using metrics like GI50 (the concentration causing 50% growth inhibition), with some dihydropyrimidine (B8664642) derivatives showing GI50 values in the range of 25.7-39.2 µM against human breast and cervix cancer cell lines. nih.gov
In Vitro Anti-inflammatory and Analgesic Effects and Underlying Biological Processes
The pyrimidine and pyridazine cores are integral to many compounds with anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory mediators. nih.gov
The anti-inflammatory effects of pyrimidine derivatives are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. nih.govrsc.org For example, certain pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors, with some trimethoxy derivatives showing higher COX-2 inhibitory action than the standard drug celecoxib, with IC50 values as low as 1.15 µM. rsc.org
Furthermore, these compounds can suppress the production of other inflammatory mediators. Studies have shown that pyrazole-pyridazine hybrids can inhibit the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. rsc.orgnih.gov The ability of pyrimidine derivatives to inhibit the expression and activity of these key inflammatory mediators underscores their potential as anti-inflammatory agents. nih.gov
Modulation of Other Enzyme Systems and Receptors (e.g., Phosphodiesterases, Histamine (B1213489) Receptors)
While the primary biological activities of this compound and its analogues are centered on specific kinase families, their broader pharmacological profile extends to other important enzyme systems and receptors. The inherent structural motifs within this chemical class, namely the pyrimidine and pyridazine rings, are recognized pharmacophores that can interact with a variety of biological targets, including phosphodiesterases (PDEs) and histamine receptors.
Research into structurally related compounds has revealed potential for modulation of these systems. For instance, the aminopyridopyrazinone scaffold, which bears resemblance to the pyridazine core, has been optimized for potent and selective inhibition of PDE5. nih.gov One such analogue, 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, demonstrated high efficacy as a PDE5 inhibitor. nih.gov
Furthermore, pyrimidine-containing structures have been identified as potent inhibitors of other PDE isoforms. A selective inhibitor of phosphodiesterase 9 (PDE9), PF-04447943, which incorporates a pyrimidine ring, has been shown to enhance synaptic plasticity and cognitive function in rodent models. nih.gov The inhibition of PDE9 by this compound was found to be highly potent, with Ki values in the nanomolar range for human, rhesus, and rat recombinant PDE9. nih.gov
In the realm of receptor modulation, derivatives of pyrimidin-2-amine have been investigated as agonists for the histamine H3 receptor. nih.gov An in-house screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. nih.gov Subsequent optimization of this series led to the discovery of full agonists with nanomolar potency, such as VUF16839, which demonstrated a pKi of 8.5 and a pEC50 of 9.5 in a cyclic adenosine (B11128) monophosphate response element-luciferase reporter gene assay. nih.gov This line of research highlights the potential for pyrimidine-based scaffolds to interact with G-protein coupled receptors.
The following table summarizes the activity of representative analogues on these alternative enzyme systems and receptors.
| Compound Name | Target | Activity Type | Potency (Ki/pKi/pEC50) | Reference |
| 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | PDE5 | Inhibitor | Not specified | nih.gov |
| PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) | PDE9 (human) | Inhibitor | Ki = 2.8 nM | nih.gov |
| PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) | PDE9 (rhesus) | Inhibitor | Ki = 4.5 nM | nih.gov |
| PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) | PDE9 (rat) | Inhibitor | Ki = 18 nM | nih.gov |
| 4-(3-Azetidin-1-yl)pyrimidin-2-amine | Histamine H3 Receptor (H3R) | Partial Agonist | Not specified | nih.gov |
| VUF16839 | Histamine H3 Receptor (H3R) | Full Agonist | pKi = 8.5, pEC50 = 9.5 | nih.gov |
High-Throughput Screening and Phenotypic Assays for Novel Biological Discoveries
High-throughput screening (HTS) and phenotypic assays are powerful tools for uncovering novel biological activities of chemical entities like this compound and its analogues. nih.govufl.edu These approaches allow for the rapid assessment of large numbers of compounds against a wide array of biological targets or cellular phenotypes, often leading to unexpected discoveries. ufl.edu
For scaffolds related to this compound, HTS has been instrumental in identifying new therapeutic applications. For example, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones, which share the pyridazinone core, were screened for anti-cancer, anti-inflammatory, and antimicrobial activities. nih.gov One compound from this series, 2g, exhibited high activity against several cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen, with GI50 values below 2 µM for leukemia, non-small-cell lung cancer, and breast cancer cell lines. nih.gov
In another example, novel derivatives of 4-aminopyrazolo[3,4-d]pyrimidine were synthesized and subjected to high-throughput in vitro screening against 60 human tumor cell lines. nih.gov This screening effort revealed that the introduction of a simple benzoic acid moiety (compound 12g) resulted in an average growth inhibition of 57.2%, whereas more complex heterocyclic substitutions did not yield significant activity. nih.gov This demonstrates the utility of HTS in elucidating structure-activity relationships for novel compound series.
The data from HTS campaigns can be summarized to highlight the most promising compounds and their activities.
| Compound/Analogue Series | Screening Type | Key Findings | Reference |
| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | NCI-60 Human Tumor Cell Line Screen | Compound 2g showed high activity (GI50 < 2 µM) against leukemia (HL-60, SR), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cell lines. Two compounds (2c and 2f) showed promising anti-inflammatory activity. | nih.gov |
| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | High-Throughput in vitro Anticancer Screen | Introduction of a simple benzoic acid (12g) provided an average growth inhibition of 57.2%. Bulky heterocyclic groups did not improve activity. | nih.gov |
Future Perspectives and Research Directions for 6 Pyrimidin 5 Yl Pyridazin 3 Amine
Development of Advanced Synthetic Methodologies and Chemical Transformations
The future exploration of 6-(pyrimidin-5-yl)pyridazin-3-amine is intrinsically linked to the innovation of synthetic chemistry. While foundational methods for creating pyridazine (B1198779) and pyrimidine (B1678525) rings are established, future research will likely focus on more sophisticated and efficient strategies to build upon this core scaffold. Advanced methodologies will be crucial for generating diverse libraries of derivatives for biological screening.
Key future directions in synthesis include:
Late-Stage Functionalization: Developing reactions that allow for the precise modification of the core structure at a late stage of the synthesis is a major goal. This includes C-H activation techniques to introduce new substituents onto the pyridazine or pyrimidine rings without the need for pre-functionalized starting materials. This approach accelerates the generation of diverse analogues from a common intermediate.
Novel Cyclization and Annulation Strategies: Research into new ways to construct the pyridazine ring system is ongoing. For example, methods like the aza-Diels-Alder reaction of 1,2,3-triazines or TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals offer alternative, metal-free routes to substituted pyridazines under mild conditions. organic-chemistry.org Similarly, one-pot procedures, such as those involving singlet oxygen [4+2] cycloaddition followed by hydrazine (B178648) cyclization, provide stereoselective routes to novel pyridazine C-nucleosides and could be adapted for related scaffolds. mdpi.com
Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki and Sonogashira cross-coupling reactions will continue to be vital. researchgate.net Future work will likely expand the scope of coupling partners, enabling the attachment of more complex and functionally diverse groups to the pyridazine and pyrimidine rings, thereby systematically exploring the chemical space around the core scaffold. researchgate.net
These advanced synthetic tools will empower chemists to create derivatives with tailored properties, facilitating a deeper understanding of structure-activity relationships (SAR).
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new drug candidates based on the this compound framework. nih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, accelerating the discovery pipeline. frontiersin.org
Future applications of AI and ML in this context include:
Generative Models for Scaffold Hopping: Deep learning models, such as the SyntaLinker algorithm, can be trained on known kinase inhibitors to generate novel hinge-binding fragments or entirely new scaffolds. semanticscholar.org This "scaffold hopping" strategy could be applied to the this compound core to create unique derivatives with improved potency or intellectual property positioning. semanticscholar.org
Predictive QSAR and ADMET Modeling: Quantitative Structure-Activity Relationship (QSAR) models integrated with ML can predict the biological activity of newly designed compounds with increasing accuracy. nih.govfrontiersin.org Furthermore, AI models can forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize compounds with favorable drug-like profiles early in the design phase, reducing costly late-stage failures. frontiersin.orgencyclopedia.pub
Target Prediction and Polypharmacology Profiling: AI algorithms can screen the structure of a compound against databases of biological targets to predict potential interactions. This can help identify novel targets for derivatives of this compound and predict their polypharmacological profiles, which is the ability of a single compound to interact with multiple targets. frontiersin.org
By leveraging AI, researchers can more efficiently navigate the vast chemical space to design potent, selective, and safe drug candidates.
Elucidation of Novel Biological Targets and Polypharmacological Profiles
While pyridazine-pyrimidine scaffolds are often associated with kinase inhibition, a significant future research direction is the exploration of entirely new biological targets and the characterization of their polypharmacological profiles. nih.gov This involves screening the compound and its derivatives against a wide array of enzymes and receptors to uncover unexpected activities.
Promising areas for investigation include:
Novel Cancer Targets: Recent research has demonstrated that a (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold yielded potent inhibitors of Ecto-5'-nucleotidase (CD73). nih.gov CD73 is an attractive immunotherapy target, and exploring the potential of this compound derivatives against this and other immune checkpoint proteins is a compelling avenue. nih.gov Other potential non-kinase cancer targets, such as Cyclooxygenase-2 (COX-2), have also been shown to be inhibited by pyridazine derivatives. mdpi.com
Expanded Kinase Profiling: The human kinome consists of over 500 kinases, and many remain underexplored. Comprehensive screening of derivatives against large kinase panels could reveal inhibitory activity against novel or disease-relevant kinases beyond the usual suspects. This could include targets like Aurora kinases, Polo-like kinases (PLK), or Spleen tyrosine kinase (Syk). mdpi.comnih.gov
Targeted Polypharmacology: The ability of a single drug to hit multiple targets can be beneficial, particularly in complex diseases like cancer. The systematic discovery of dual-target inhibitors, for instance, those that potently inhibit both tyrosine kinases and phosphatidylinositol-3-OH kinases, represents a sophisticated approach to drug design. nih.gov Future efforts could rationally design derivatives of this compound to achieve a specific, desired polypharmacological profile, enhancing therapeutic efficacy while minimizing off-target effects. nih.gov
Rational Design of Enhanced Bioactive Scaffolds Based on the this compound Framework
Rational design involves using the structural and mechanistic understanding of a compound's interaction with its target to make intelligent modifications that enhance its biological activity and physicochemical properties. mdpi.com This approach moves beyond random screening to a more directed and efficient process of drug optimization.
Future strategies for the rational design of scaffolds based on this compound will involve:
Structure-Based Drug Design (SBDD): Once a biological target is confirmed, obtaining the X-ray crystal structure of the compound bound to the target is invaluable. This structural information allows for precise, computer-aided design of new analogues that optimize interactions with the binding site, for example, by forming additional hydrogen bonds or exploiting specific hydrophobic pockets. nih.gov
Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead. The this compound scaffold itself could be considered a large fragment, which can be systematically decorated with other fragments known to bind to adjacent pockets on a target protein.
Bioisosteric Replacement: This strategy involves replacing certain functional groups on the molecule with other groups that have similar physical or chemical properties, a process known as bioisosteric replacement. This can be used to improve potency, selectivity, or pharmacokinetic properties. For instance, different heterocyclic rings could be substituted for the pyrimidine or specific functional groups could be added to the pyridazine ring to fine-tune the molecule's properties.
These rational design approaches, often guided by computational modeling, will be key to transforming the basic this compound scaffold into highly optimized, potent, and selective bioactive compounds.
Potential Applications in Chemical Probes and Diagnostic Tools
Beyond direct therapeutic applications, compounds derived from the this compound scaffold have significant potential as chemical probes and diagnostic tools to investigate biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms.
Future research in this area could focus on:
Development of Fluorescent Probes: By chemically attaching a fluorophore (a fluorescent chemical compound) to the this compound core, researchers could create probes for biological imaging. rsc.org Recent studies have shown that pyrimidine-based structures can be designed as "turn-on" fluorescent probes that light up in specific cellular environments, such as acidic mitochondria during mitophagy, or selectively accumulate in organelles like lipid droplets. nih.govnih.gov A potent and selective derivative of this compound could be similarly modified to visualize its target protein within living cells, providing insights into its localization and dynamics. nih.gov
Affinity-Based Probes for Target Identification: The scaffold could be functionalized with a reactive group or a photo-affinity label. Such probes can be used in chemical proteomics experiments to covalently bind to their protein targets in a cellular lysate or living cells. Subsequent analysis can definitively identify the biological targets of the compound, confirming on-target engagement and discovering potential off-targets.
Probes for Studying Drug Resistance: If a derivative is developed into a clinical candidate, probes based on its structure could be used to study mechanisms of drug resistance. For example, a fluorescently labeled version could help determine if resistance is caused by reduced drug accumulation in cancer cells or by mutations in the target protein that prevent binding.
The development of such tools would not only advance our understanding of fundamental biology but also support the broader drug discovery efforts centered on this versatile chemical scaffold.
Q & A
Q. What are the standard synthetic routes for 6-(pyrimidin-5-yl)pyridazin-3-amine, and what analytical methods validate its purity?
Synthesis typically involves coupling pyridazine and pyrimidine precursors via cross-coupling reactions. For example, Suzuki-Miyaura coupling could be employed using a palladium catalyst (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert conditions (e.g., DME/H₂O at elevated temperatures) . Post-synthesis, purity is validated using HPLC, NMR (¹H/¹³C), and mass spectrometry. Crystallographic validation via SHELX programs (e.g., SHELXL for refinement) ensures structural accuracy .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXD (for structure solution) and SHELXL (for refinement) resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Graphical interfaces like ORTEP-3 visualize thermal ellipsoids and molecular packing . For example, related pyridazin-3-amine derivatives show planar heterocyclic cores with dihedral angles <10° between rings .
Q. What biological activities are associated with pyridazin-3-amine derivatives, and how are they screened?
Pyridazinones exhibit antiplatelet, cardioactive, and enzyme-modulating properties. In vitro assays include:
- Enzyme inhibition : Measure IC₅₀ against targets like phosphodiesterases (PDEs) using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., for adenosine receptors).
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in disease models .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
Discrepancies in activity data may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:
- Dose-response curves : Confirm potency across multiple concentrations.
- Selectivity profiling : Use kinome-wide screens or proteome arrays to identify unintended targets.
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl or methylpiperazinyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What computational methods support the design of this compound analogs with enhanced bioactivity?
- Molecular docking (AutoDock, Glide) : Predict binding poses to targets like PDE3A or kinases.
- QM/MM simulations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine).
- ADMET prediction (SwissADME) : Optimize pharmacokinetics (e.g., logP, solubility) .
Q. How do crystallographic data inform the optimization of solid-state properties (e.g., solubility, stability)?
SCXRD reveals polymorphic forms and intermolecular interactions (e.g., π-π stacking, H-bonding). For instance, N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine forms a hydrogen-bonded dimer (N–H⋯N), influencing solubility. Co-crystallization with coformers (e.g., succinic acid) can enhance bioavailability .
Q. What experimental strategies validate the mechanism of action for this compound in disease models?
- Genetic knockdown (CRISPR/Cas9) : Silence putative targets (e.g., PDEs) to confirm on-pathway effects.
- Biophysical assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity.
- In vivo models : Use transgenic rodents or xenografts to assess efficacy and toxicity .
Methodological Notes
- Crystallography : Use WinGX or Olex2 for data integration and SHELXTL (Bruker) for refinement .
- SAR Studies : Prioritize substituents at the pyridazin-3-amine core (e.g., 4-fluorophenyl for enhanced lipophilicity) .
- Data Reproducibility : Report reaction conditions (e.g., Pd catalyst loading, solvent ratios) to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
